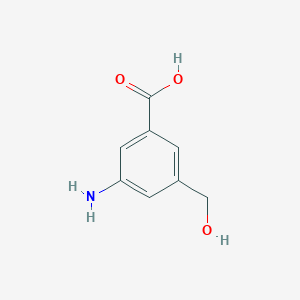

3-Amino-5-(hydroxymethyl)benzoic acid

Description

Significance of Aromatic Amino Carboxylic Acids in Chemical Synthesis

Aromatic amino carboxylic acids are characterized by the presence of both an amino group (-NH2) and a carboxylic acid group (-COOH) attached to an aromatic ring. This dual functionality imparts a unique reactivity profile, allowing for a diverse range of chemical transformations. The amino group can act as a nucleophile or a base, while the carboxylic acid group can undergo esterification, amidation, or reduction, among other reactions. This versatility makes them invaluable starting materials and intermediates in multi-step organic synthesis.

Furthermore, the rigid aromatic scaffold provides a defined three-dimensional structure, which is a crucial aspect in the design of molecules with specific biological activities. By modifying the substituents on the aromatic ring, chemists can fine-tune the electronic and steric properties of the molecule to optimize its interaction with biological targets.

Contextualization of 3-Amino-5-(hydroxymethyl)benzoic Acid within Benzoic Acid Derivative Research

Research into benzoic acid derivatives is a vibrant and ever-expanding field. Scientists continuously explore new synthetic methodologies to create novel derivatives and investigate their potential applications. researchgate.netsioc-journal.cn These efforts have led to the discovery of compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. chemscene.com

This compound distinguishes itself within this class by the presence of a hydroxymethyl group (-CH2OH) in addition to the amino and carboxylic acid functionalities. This additional functional group introduces another site for chemical modification, potentially leading to derivatives with unique properties and applications. The hydrochloride salt of this compound is identified by the CAS number 369629-58-3. guidechem.comchemsrc.com

Physicochemical Properties of Related Compounds:

While specific experimental data for this compound is not widely available, the properties of structurally similar compounds, such as 3-amino-5-hydroxybenzoic acid, provide some context. It is important to note that the substitution of a hydroxyl group with a hydroxymethyl group can significantly alter properties like solubility, polarity, and reactivity.

Table 1: Physicochemical Properties of 3-Amino-5-hydroxybenzoic acid

| Property | Value | Reference |

|---|---|---|

| CAS Number | 76045-71-1 | glpbio.comcaymanchem.com |

| Molecular Formula | C7H7NO3 | glpbio.comcaymanchem.com |

| Molecular Weight | 153.1 g/mol | glpbio.comcaymanchem.com |

Overview of Research Trajectories and Emerging Applications

The research trajectory for a molecule like this compound is often guided by its structural features. The presence of multiple functional groups suggests its potential as a versatile building block in several areas:

Medicinal Chemistry: As with many benzoic acid derivatives, there is potential for the development of novel therapeutic agents. The amino, carboxylic acid, and hydroxymethyl groups offer multiple points for modification to create libraries of compounds for biological screening. researchgate.net

Functional Materials: The ability of the functional groups to participate in hydrogen bonding and other intermolecular interactions suggests that this compound could be a precursor for the synthesis of polymers, dyes, and other functional materials. rsc.orgresearchgate.net

Natural Product Synthesis: The structurally related compound, 3-amino-5-hydroxybenzoic acid, is a known precursor in the biosynthesis of various antibiotics. caymanchem.comresearchgate.net This raises the possibility that this compound could be explored as a synthetic precursor for novel analogues of these natural products.

Detailed research findings on the specific applications of this compound are currently limited in publicly accessible scientific literature, indicating that this compound may be a relatively new or underexplored area of research. The majority of available studies focus on the closely related 3-amino-5-hydroxybenzoic acid. caymanchem.comresearchgate.netnih.govnih.gov Further investigations are needed to fully elucidate the chemical and biological properties of this compound and to realize its potential in various scientific and technological fields.

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO3 |

|---|---|

Molecular Weight |

167.16 g/mol |

IUPAC Name |

3-amino-5-(hydroxymethyl)benzoic acid |

InChI |

InChI=1S/C8H9NO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3,10H,4,9H2,(H,11,12) |

InChI Key |

WQQQFKJMOWXDPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)N)CO |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 5 Hydroxymethyl Benzoic Acid and Its Structural Analogs

Established Synthetic Routes to the Core 3-Amino-5-(hydroxymethyl)benzoic Acid Structure

The construction of the this compound core relies on the careful manipulation of functional groups on the benzene (B151609) ring. Established methods often begin with simpler, commercially available benzoic acid derivatives, introducing the amino and hydroxymethyl groups through a series of chemical transformations.

Multi-step Organic Synthesis from Precursor Compounds

A common strategy for the synthesis of related 3,5-disubstituted benzoic acids, which can be adapted for this compound, commences with the nitration of benzoic acid. This foundational step typically involves treating benzoic acid with a mixture of concentrated nitric and sulfuric acids to produce 3,5-dinitrobenzoic acid. guidechem.com This dinitro compound serves as a versatile intermediate for further functionalization.

One of the nitro groups can be selectively reduced to an amino group using various reducing agents. Subsequently, the remaining nitro group can be transformed into a hydroxymethyl group through a sequence of reactions, likely involving reduction to an amino group, diazotization, and subsequent reaction with a suitable one-carbon synthon. Alternatively, one of the carboxylic acid groups in a precursor like 5-aminoisophthalic acid can be selectively reduced to a hydroxymethyl group.

Chemoselective Functionalization Strategies

Chemoselectivity is crucial when dealing with multiple reactive sites within a molecule. In the synthesis of this compound and its analogs, the selective modification of one functional group in the presence of others is a key challenge. For instance, in a precursor containing two nitro groups and a carboxylic acid, the selective reduction of one nitro group while leaving the other and the carboxylic acid intact is a critical step. Various reagents and reaction conditions can be employed to achieve such selectivity.

Similarly, if starting from a precursor with two different functional groups that can be converted to the desired amino and hydroxymethyl moieties, the reagents must be chosen carefully to react with only one of them. For example, protecting group strategies are often employed to temporarily block one reactive site while another is being modified.

Palladium-Catalyzed Coupling Reactions in Synthesis

While direct palladium-catalyzed C-H functionalization to introduce the amino or hydroxymethyl groups onto the benzoic acid ring is a modern approach, established syntheses have more commonly utilized palladium catalysis for cross-coupling reactions. For instance, a precursor such as 3-amino-5-bromobenzoic acid could potentially undergo a palladium-catalyzed coupling reaction with a suitable organometallic reagent bearing a protected hydroxymethyl group. Subsequent deprotection would then yield the target molecule. These reactions, such as the Suzuki, Stille, or Heck couplings, are powerful tools for forming carbon-carbon bonds and introducing functional groups with high precision.

Development of Novel Synthetic Approaches for Derivatives

The core structure of this compound can be further modified to generate a library of derivatives with potentially new properties and applications. The development of novel synthetic approaches for these derivatives focuses on achieving high regioselectivity and employing efficient catalytic methods.

Regioselective Derivatization of Functional Groups

The amino, hydroxymethyl, and carboxylic acid groups on the this compound scaffold offer multiple sites for derivatization. Regioselective derivatization aims to modify a specific functional group without affecting the others. For example, the amino group can be selectively acylated or alkylated under specific conditions, leaving the hydroxymethyl and carboxylic acid groups untouched. Similarly, the hydroxymethyl group can be esterified or etherified, and the carboxylic acid can be converted to esters or amides. The choice of reagents, catalysts, and reaction conditions plays a pivotal role in controlling the regioselectivity of these transformations. For instance, the synthesis of chlorinated analogues of the closely related 3-amino-5-hydroxybenzoic acid has been achieved through regioselective chlorination. researchgate.net

Catalytic Methods in Amino Benzoic Acid Derivative Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. In the context of amino benzoic acid derivative synthesis, various catalytic systems are being explored. Transition metal catalysts, particularly those based on palladium, rhodium, and copper, are widely used for a variety of transformations. These can include carbon-carbon and carbon-heteroatom bond-forming reactions to introduce new substituents onto the aromatic ring or to modify the existing functional groups. For example, catalytic hydrogenation is a common method for the reduction of nitro groups to amines in the synthesis of aminobenzoic acids. google.com Furthermore, enzymatic catalysis offers a green and highly selective alternative for the synthesis of specific derivatives under mild conditions.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound and its structural analogs is a critical step towards developing more sustainable and environmentally benign chemical processes. Traditional synthetic routes for aminobenzoic acids have often relied on petroleum-derived starting materials and harsh reaction conditions, leading to significant environmental concerns. mdpi.comresearchgate.netrepec.org The twelve principles of green chemistry provide a framework for designing safer, more efficient, and sustainable synthetic methodologies.

The principle of using less hazardous chemical syntheses is also paramount. This involves selecting reagents and designing reactions that minimize toxicity to humans and the environment. For example, the biosynthesis of aminobenzoic acids, which utilizes enzymes in microorganisms, operates under mild conditions and avoids the use of toxic reagents and solvents often employed in conventional chemical synthesis. mdpi.comresearchgate.netrepec.org While direct biocatalytic synthesis of this compound is not yet widely reported, the established biosynthetic pathways for other aminobenzoic acids, such as those proceeding through the shikimate pathway, offer a promising blueprint for future development. mdpi.com

Designing for energy efficiency is another key aspect. Biocatalytic processes, which typically occur at or near ambient temperature and pressure, are inherently more energy-efficient than many traditional organic syntheses that require significant energy input for heating or cooling. nih.gov The pursuit of synthetic routes that operate under milder conditions contributes directly to a reduced environmental footprint.

The use of renewable feedstocks is a fundamental goal of green chemistry. The reliance on petroleum-based precursors for the synthesis of many aromatic compounds, including aminobenzoic acids, is unsustainable. mdpi.comresearchgate.netrepec.org Research into the production of aromatic compounds from biomass-derived sources is an active area of investigation. The shikimate pathway, which is central to the biosynthesis of aromatic amino acids in microorganisms and plants, starts from simple sugars derived from renewable biomass, offering a sustainable alternative to fossil fuels. mdpi.com

The following table summarizes the application of key green chemistry principles to the synthesis of aminobenzoic acids, comparing traditional methods with greener alternatives.

| Green Chemistry Principle | Traditional Synthetic Approach | Greener Alternative (Example) |

| Prevention of Waste | Multi-step synthesis with isolation of intermediates, leading to lower overall yields and more waste. | "One-pot" synthesis of aminobenzoic acid derivatives, improving overall yield and reducing waste streams. sioc-journal.cn |

| Less Hazardous Synthesis | Use of harsh and toxic reagents (e.g., strong acids, heavy metal catalysts). | Biosynthesis using enzymes under mild aqueous conditions. mdpi.comresearchgate.netrepec.org |

| Energy Efficiency | Reactions often require high temperatures and pressures. | Biocatalytic reactions proceeding at or near ambient conditions. nih.gov |

| Use of Renewable Feedstocks | Starting materials derived from non-renewable petroleum sources. | Biosynthesis utilizing glucose and other sugars from renewable biomass via pathways like the shikimate pathway. mdpi.com |

| Reduce Derivatives | Use of protecting groups for functional group manipulation, adding steps and generating waste. | Direct functionalization of the aromatic ring, avoiding the need for protection/deprotection steps. |

While specific green synthetic routes for this compound are still emerging, the principles of green chemistry provide a clear roadmap for the development of future synthetic methodologies that are not only efficient and effective but also environmentally responsible. The exploration of biocatalysis and the use of renewable feedstocks are particularly promising avenues for the sustainable production of this and other valuable chemical compounds.

Derivatization Strategies and Analogs of 3 Amino 5 Hydroxymethyl Benzoic Acid

Synthesis of Amide and Ester Derivatives

The presence of both a carboxylic acid and an amino group, characteristic of amino acids, along with a primary alcohol, allows for the straightforward synthesis of various amide and ester derivatives.

The formation of amides can be achieved through several standard synthetic routes. libretexts.org A common laboratory method involves the reaction of the carboxylic acid group with a primary or secondary amine using a coupling agent. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) facilitate this condensation by activating the carboxyl group. ajchem-a.com Alternatively, the carboxylic acid can be converted to a more reactive acid chloride, which readily reacts with an amine to form the corresponding amide. libretexts.org Conversely, the amino group of the molecule can be acylated by reacting it with an activated carboxylic acid derivative (e.g., an acid chloride or anhydride) to yield a different set of amide derivatives. sphinxsai.com

Esterification can be similarly targeted at two different sites on the molecule. The carboxylic acid group can undergo Fischer esterification, which typically involves refluxing the compound with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. sphinxsai.com The hydroxymethyl group can also be esterified by reacting it with a carboxylic acid or its activated form, usually in the presence of a suitable catalyst.

These derivatization reactions are summarized in the table below.

| Derivative Type | Reacting Group on Core Molecule | Reagent | Resulting Linkage |

| Amide (from -COOH) | Carboxylic Acid | Primary/Secondary Amine (+ Coupling Agent) | R-CO-NH-R' |

| Amide (from -NH₂) | Amino | Acid Chloride/Anhydride (B1165640) | R-NH-CO-R' |

| Ester (from -COOH) | Carboxylic Acid | Alcohol (+ Acid Catalyst) | R-CO-O-R' |

| Ester (from -CH₂OH) | Hydroxymethyl | Carboxylic Acid/Acid Chloride | R-CH₂-O-CO-R' |

Formation of Schiff Bases

The primary amino group of 3-Amino-5-(hydroxymethyl)benzoic acid is a key site for the formation of Schiff bases, also known as imines or azomethines. This reaction involves the condensation of the amino group with an aldehyde or a ketone. mwjscience.cominternationaljournalcorner.com The process is typically carried out by heating the reactants in a suitable solvent, often with azeotropic removal of water to drive the equilibrium toward the product.

The resulting Schiff base contains a C=N double bond where the nitrogen atom is connected to the aromatic ring of the parent molecule and the carbon atom is from the original aldehyde or ketone. The formation of this azomethine group significantly alters the electronic properties and steric profile of the molecule. This derivatization is particularly important in the field of coordination chemistry, as the imine nitrogen can act as a donor atom for metal ions. mwjscience.com

| Reactant 1 | Reactant 2 | Product Type | Key Functional Group |

| This compound | Aldehyde (R-CHO) | Schiff Base | Azomethine (-N=CH-R) |

| This compound | Ketone (R-CO-R') | Schiff Base | Azomethine (-N=C(R)-R') |

Design and Synthesis of Metal Complexing Ligands

The multifunctional nature of this compound makes it an excellent precursor for designing ligands for metal complexes.

In its deprotonated form, the molecule can act as a multidentate ligand. Most commonly, amino acids coordinate to metal ions as bidentate ligands, utilizing the nitrogen of the amino group and an oxygen from the carboxylate group to form a stable five-membered chelate ring. wikipedia.org This N,O-bidentate coordination is a fundamental binding mode for this class of compounds. wikipedia.org The hydroxymethyl group can also participate in coordination, allowing the molecule to act as a tridentate ligand, depending on the metal ion and reaction conditions. This versatility makes it a valuable building block in the synthesis of coordination compounds.

The basic structure of this compound can be extensively modified to create more complex ligand architectures with tailored coordination properties.

Schiff Base Condensation: As discussed in section 3.2, reacting the amino group with aldehydes or ketones that contain additional donor atoms (e.g., salicylaldehyde (B1680747) or 2-pyridinecarboxaldehyde) introduces new coordination sites. This creates polydentate ligands capable of forming highly stable complexes with transition metals.

Amide Formation: The amino and carboxyl groups can be used to link the molecule to other chemical moieties that contain donor atoms. For example, forming an amide with a pyridine-containing amine introduces an additional nitrogen donor, altering the ligand's bite angle and coordination preferences.

Functionalization of the Hydroxymethyl Group: The -CH₂OH group can be oxidized to an aldehyde, which can then undergo further reactions, or it can be converted to an ether with arms containing donor atoms like oxygen, nitrogen, or sulfur.

These modifications allow for precise control over the electronic and steric environment around a coordinated metal center, which is crucial for applications in catalysis, sensing, and materials science.

Incorporation into Polymeric Structures and Oligomers

The trifunctional nature of this compound makes it a valuable monomer for the synthesis of various polymers and oligomers through step-growth polymerization.

Polyamides: The molecule can be incorporated into polyamide chains in two ways. It can undergo self-condensation, where the amino group of one monomer reacts with the carboxyl group of another, though this requires careful control. More commonly, it is copolymerized with other monomers. For instance, its amino group can react with a dicarboxylic acid, or its carboxylic acid group can react with a diamine.

Polyesters: The hydroxymethyl group and the carboxylic acid group can react via condensation polymerization to form polyester (B1180765) chains. This can occur through self-condensation or by copolymerization with diols or dicarboxylic acids.

Poly(ester-amide)s: The presence of all three functional groups allows for the creation of more complex copolymers containing both ester and amide linkages in the polymer backbone. This offers a high degree of control over the final properties of the material, such as thermal stability, solubility, and mechanical strength.

| Polymer Type | Participating Functional Groups | Linkage Formed |

| Polyamide | Amino (-NH₂) and Carboxylic Acid (-COOH) | Amide (-CO-NH-) |

| Polyester | Hydroxymethyl (-CH₂OH) and Carboxylic Acid (-COOH) | Ester (-CO-O-) |

| Poly(ester-amide) | -NH₂, -COOH, and -CH₂OH | Amide and Ester |

Functionalization for Advanced Chemical Entities

Beyond the direct derivatization of its functional groups, the aromatic ring of this compound serves as a scaffold that can be further modified to create advanced chemical entities. The existing groups direct the position of electrophilic aromatic substitution, allowing for the introduction of new functionalities like nitro or halogen groups onto the benzene (B151609) ring. For example, chlorinated analogues of the related 3-amino-5-hydroxybenzoic acid have been synthesized for studies related to antibiotic biosynthesis. researchgate.net

This core structure can be used as a building block in the synthesis of larger, more complex molecules with specific biological or material properties. For instance, derivatives of aminobenzoic acids have been synthesized and investigated for their potential as bioactive compounds. researchgate.netresearchgate.net Furthermore, its hydrophilic and hydrogen-bonding capabilities make it a candidate for incorporation into biomaterials such as hydrogels or as a functional component in molecular probes for biological research. ontosight.ai

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 3-Amino-5-(hydroxymethyl)benzoic acid, with its distinct functional groups—carboxylic acid, amino, and hydroxymethyl—on a benzene (B151609) ring, a predictable ¹H NMR spectrum can be outlined.

The aromatic region is expected to show three signals corresponding to the protons at positions 2, 4, and 6 of the benzene ring.

The proton at C2 (H-2) would likely appear as a singlet or a finely split triplet, influenced by long-range coupling to H-4 and H-6.

Similarly, the proton at C6 (H-6) would present a similar signal, though its chemical shift might differ slightly from H-2 due to the different neighboring group (-NH₂ vs. -COOH).

The proton at C4 (H-4) is also expected to be a singlet or a finely split triplet.

The hydroxymethyl group (-CH₂OH) protons are expected to appear as a singlet, typically in the range of 4.5-4.7 ppm. The protons of the amino hmdb.cagroup (-NH₂) would likely produce a broad singlet. The carboxylic acid proton (-COOH) is highly deshielded and would appear as a broad singlet far downfield, often above 10 ppm.

Table 1: Predicte rsc.orgd ¹H NMR Spectral Data for this compound Predicted data is based on analogous structures and chemical shift theory.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -COOH | > 12.0 | Broad Singlet | 1H |

| Ar-H (H-2, H-4, H-6) | 7.0 - 7.5 | Singlet / Triplet (fine) | 3H |

| -NH₂ | 5.0 - 6.0 | Broad Singlet | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy maps the carbon framework of a molecule. For this compound, eight distinct signals are anticipated, corresponding to each unique carbon atom.

The carboxyl carbon (-COOH) is the most deshielded, typically appearing around 168-172 ppm. The six aromatic carbons rsc.orgdocbrown.infowill have distinct chemical shifts influenced by the attached substituents.

The carbons bearing the substituents (C-1, C-3, C-5) will be quaternary and their signals will be influenced by the electron-donating (-NH₂, -CH₂OH) and electron-withdrawing (-COOH) nature of these groups.

The protonated carbons (C-2, C-4, C-6) will appear in the typical aromatic region of 110-130 ppm. The carbon of the hydroxy rsc.orgmethyl group (-CH₂OH) is aliphatic and is expected to resonate in the 60-65 ppm range.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted data is based on analogous structures and chemical shift theory.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH (C-7) | 168 - 172 |

| Ar-C-NH₂ (C-3) | 145 - 150 |

| Ar-C-CH₂OH (C-5) | 140 - 145 |

| Ar-C-COOH (C-1) | 130 - 135 |

| Ar-CH (C-2, C-4, C-6) | 115 - 125 |

Two-Dimensional NMR Techniques for Connectivity Mapping

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would map ¹H-¹H spin-spin couplings. For this molecule, it would primarily show long-range correlations between the aromatic protons (H-2, H-4, and H-6), helping to confirm their relative positions on the ring.

HSQC (Heteronuclear libretexts.org Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). It would definitively link the signals of the aromatic protons (H-2, H-4, H-6) to their corresponding carbon signals (C-2, C-4, C-6) and the hydroxymethyl protons to the -CH₂OH carbon.

HMBC (Heteronuclear libretexts.orgyoutube.com Multiple Bond Correlation): This technique reveals longer-range couplings (²JCH and ³JCH) between protons and carbons, which is essential for piecing together the molecular puzzle. Key expected correlations youtube.com would include:

The hydroxymethyl protons (-CH₂) showing correlations to the aromatic carbons C-4, C-5, and C-6.

The aromatic proton H-2 showing correlations to the carboxyl carbon (C-7) and aromatic carbons C-4 and C-6.

The aromatic proton H-4 correlating with carbons C-2, C-5, and C-6.

These combined 2D NMR techniques would provide unequivocal evidence for the 1,3,5-substitution pattern of the benzene ring.

Mass Spectrlibretexts.orgyoutube.comometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition

HR-MS provides highly accurate mass measurements, allowing for the determination of a molecule's elemental composition. The molecular formula of nih.govlibretexts.orgthermofisher.comThis compound is C₈H₉NO₃. The exact mass (monoisotopic mass) can be calculated by summing the masses of the most abundant isotopes of each element. This precise measurement missouri.eduis critical for confirming the molecular formula and distinguishing it from other isobaric compounds.

Table 3: Calculated Exact Masses for this compound (C₈H₉NO₃) and its Common Ions

| Species | Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₈H₉NO₃ | 167.05824 |

| Protonated Ion [M+H]⁺ | C₈H₁₀NO₃⁺ | 168.06552 |

| Deprotonated Ion [M-H]⁻ | C₈H₈NO₃⁻ | 166.05132 |

Fragmentation Pattern Analysis

In mass spectrometry, the molecular ion often undergoes fragmentation, breaking into smaller, characteristic pieces. Analyzing this pattern provides valuable structural information. For this compound, several key fragmentation pathways can be predicted based on its functional groups.

Loss of Water (H₂ libretexts.orglibretexts.orgO): A common fragmentation for alcohols, leading to an [M-18]⁺ ion.

Loss of Hydroxyl Ra libretexts.orgyoutube.comdical (•OH): A characteristic fragmentation of carboxylic acids, resulting in an [M-17]⁺ ion.

Loss of Formic Acid libretexts.org (HCOOH) or CO₂: Decarboxylation is a common pathway for benzoic acids, leading to [M-46]⁺ or [M-44]⁺ ions, respectively.

Alpha Cleavage: Cleavage of the bond adjacent to the aromatic ring could result in the loss of the •CH₂OH radical, forming a stable aminobenzoic acid-type fragment.

Aromatic Ring Fragmentation: The stable aromatic ring can also fragment, leading to characteristic ions such as the phenyl cation at m/z 77, although this is more common for simpler benzene derivatives.

The analysis of these fr researchgate.netagments helps to confirm the presence and connectivity of the various functional groups within the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and torsional motions of a molecule. These vibrations are highly characteristic of the specific bonds and functional groups present.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its amine, hydroxyl, and carboxylic acid moieties, as well as its substituted benzene ring.

The presence of extensive hydrogen bonding, a common feature in molecules with both hydrogen-bond donor (-OH, -NH2) and acceptor (C=O) groups, typically results in broad absorption bands for the O-H and N-H stretching vibrations. docbrown.info The carboxylic acid's O-H stretch is particularly notable, often appearing as a very broad band in the 2500–3300 cm⁻¹ region, which can overlap with C-H stretching vibrations. theinternet.io The primary amine group is expected to show two distinct N-H stretching bands between 3200 and 3500 cm⁻¹. theinternet.io The hydroxymethyl group's O-H stretch would also appear in this high-frequency region.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3200 - 3500 (doublet) |

| O-H Stretch | Hydroxymethyl (-CH₂OH) | 3200 - 3600 (broad) |

| O-H Stretch | Carboxylic Acid (-COOH) | 2500 - 3300 (very broad) |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 |

| C=O Stretch | Carboxylic Acid (-COOH) | 1680 - 1710 |

| Aromatic C=C Stretch | Benzene Ring | 1400 - 1600 |

| C-O Stretch | Carboxylic Acid / Hydroxymethyl | 1050 - 1320 |

| C-N Stretch | Aromatic Amine | 1100 - 1200 |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that induce a change in the molecule's polarizability. For this compound, Raman spectroscopy would be particularly effective for observing symmetric vibrations and those involving the carbon backbone of the aromatic ring.

Key bands expected in the Raman spectrum include the symmetric stretching vibration of the carboxylate group (COO⁻), which is typically strong. squarespace.com The aromatic ring breathing modes, which involve the symmetric expansion and contraction of the ring, also give rise to intense Raman signals. researchgate.net The C-N stretching mode is another vibration that can be identified in the Raman spectrum. squarespace.com In studies of p-aminobenzoic acid, the molecule was found to adsorb onto silver surfaces as the p-aminobenzoate, with both the amino and carboxylate groups interacting with the surface. squarespace.com

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic Ring Breathing | Benzene Ring | ~1000 |

| Symmetric COO⁻ Stretch | Carboxylate | 1380 - 1420 |

| C-N Stretch | Aromatic Amine | 1250 - 1280 |

| Aromatic C=C Stretch | Benzene Ring | 1580 - 1620 |

Electronic Absorption and Emission Spectroscopy

These spectroscopic techniques provide information about the electronic structure of a molecule by examining the transitions of electrons between different energy levels upon absorption or emission of photons.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of valence electrons to higher energy orbitals. The spectrum of this compound is dominated by electronic transitions within the substituted benzene ring, which acts as a chromophore.

The absorption spectrum of benzoic acid typically shows two main bands, often referred to as the B-band (around 230 nm) and the C-band (around 270-280 nm). rsc.orgresearchgate.net These absorptions are attributed to π → π* transitions within the aromatic system. The presence of substituents on the benzene ring significantly influences the position and intensity of these absorption bands. The amino group (-NH₂) is a strong auxochrome (a group that modifies the light-absorbing properties of a chromophore) and is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom. niscpr.res.in The hydroxymethyl group (-CH₂OH) is a weaker auxochrome but may also contribute to slight shifts. For m-aminobenzoic acid, the lowest observed band is assigned to a π → π* transition. niscpr.res.in The nature of the solvent can also impact the spectrum; increasing solvent polarity generally causes a red shift for π → π* transitions. niscpr.res.in

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Transition Type | Chromophore | Expected λmax (nm) |

|---|---|---|

| π → π* (B-band) | Substituted Benzene Ring | 230 - 250 |

| π → π* (C-band) | Substituted Benzene Ring | 290 - 320 |

| n → π | Carbonyl (C=O) | Weak, often obscured by π → π bands |

While many aromatic carboxylic acids exhibit some native fluorescence, their quantum yields can be low. However, the functional groups on this compound, particularly the primary amine, provide convenient handles for chemical modification to create highly fluorescent derivatives.

The amino group can be readily reacted with various fluorogenic reagents. For example, coupling with dansyl chloride or fluorescein (B123965) isothiocyanate (FITC) would attach a highly fluorescent moiety to the molecule. These derivatives are often used as fluorescent probes in biological and chemical sensing applications. The carboxylic acid group could also be targeted for derivatization, for instance, through esterification with a fluorescent alcohol. The resulting derivatives would exhibit fluorescence properties determined by the attached fluorophore, with excitation and emission wavelengths characteristic of that specific fluorescent label.

X-ray Diffraction (XRD) Analysis

For this compound, a single-crystal XRD analysis would provide invaluable structural information. It is expected that the molecules would form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups, a common structural motif for benzoic acids. iaea.org Additionally, the amino and hydroxymethyl groups would likely participate in further intermolecular hydrogen bonding, creating a complex three-dimensional supramolecular network. This detailed structural knowledge is crucial for understanding the solid-state properties of the compound and for rationalizing its physical characteristics.

Powder X-ray diffraction (PXRD) is a related technique used for the characterization of microcrystalline materials. It serves as a rapid method for phase identification and can be used to distinguish between different polymorphic forms (different crystal structures of the same compound) or solvates. researchgate.net

Table 4: Information Obtainable from Single-Crystal XRD Analysis

| Parameter | Description |

|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The precise x, y, z position of each atom in the unit cell. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles they form. |

| Hydrogen Bonding Network | Details of intermolecular hydrogen bonds, including donor-acceptor distances. |

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the absolute three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry. Furthermore, SCXRD elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding, which are crucial to the material's properties.

For this compound, a successful SCXRD experiment would involve growing a high-quality single crystal, typically through slow evaporation from a suitable solvent. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is collected and analyzed. This analysis yields the crystal system, space group, and unit cell dimensions. While specific experimental data for this compound is not publicly available, analysis of similar benzoic acid derivatives demonstrates the type of detailed information that can be obtained. researchgate.net For instance, the analysis would confirm the substitution pattern on the benzene ring and the conformation of the hydroxymethyl and carboxylic acid groups.

Table 1: Illustrative Crystallographic Data Obtainable from SCXRD (Note: This table is a hypothetical representation of data that would be generated for this compound.)

| Parameter | Example Value |

| Chemical Formula | C₈H₉NO₃ |

| Formula Weight | 167.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.10 |

| b (Å) | 12.00 |

| c (Å) | 5.45 |

| β (°) | 111.5 |

| Volume (ų) | 310.0 |

| Z (molecules/unit cell) | 2 |

| Density (calculated) | 1.790 g/cm³ |

Powder X-ray Diffraction for Crystalline Phase Characterization

Powder X-ray Diffraction (PXRD) is a fundamental and rapid technique used to characterize the crystalline nature of a bulk sample. nih.gov Unlike SCXRD, which requires a single, perfect crystal, PXRD is performed on a microcrystalline powder. units.it The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase. nih.govunits.it

The primary applications of PXRD for this compound would include:

Phase Identification: Confirming the identity of a synthesized batch by comparing its PXRD pattern to a reference pattern calculated from single-crystal data or a standard reference. ua.pt

Purity Assessment: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffractogram.

Polymorphism Studies: Identifying different crystalline forms (polymorphs) of the compound, as each polymorph would produce a distinct PXRD pattern. units.it This is critical in pharmaceutical sciences, as different polymorphs can have different physical properties.

An experimental PXRD pattern is characterized by the positions (2θ values) and relative intensities of the diffraction peaks.

Elemental Analysis (CHN) for Purity and Composition

Elemental analysis, specifically CHN analysis, is a combustion-based technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity.

In this procedure, a small, precisely weighed sample of this compound is combusted in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified. The experimentally determined percentages are then compared against the theoretically calculated values based on the molecular formula (C₈H₉NO₃). A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the compound's identity and high purity.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Molar Mass (C₈H₉NO₃) | Theoretical % |

| Carbon | C | 12.011 | 167.16 g/mol | 57.48% |

| Hydrogen | H | 1.008 | 167.16 g/mol | 5.43% |

| Nitrogen | N | 14.007 | 167.16 g/mol | 8.38% |

| Oxygen | O | 15.999 | 167.16 g/mol | 28.71% |

Thermal Analysis Techniques

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for characterizing the thermal stability and phase behavior of compounds like this compound.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. The resulting TGA thermogram plots mass percentage against temperature, revealing information about thermal stability, decomposition, and the presence of volatile components like solvents or water.

For this compound, a TGA experiment would identify the onset temperature of decomposition, which is a key indicator of its thermal stability. If the compound were a hydrate, an initial mass loss step at lower temperatures (typically below 150°C) would correspond to the loss of water molecules. The subsequent major mass loss at higher temperatures would signify the decomposition of the molecule itself.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov DSC is highly sensitive to thermal events, making it ideal for identifying phase transitions.

A DSC thermogram for this compound would display distinct thermal events as peaks:

Melting Point: A sharp endothermic peak (heat is absorbed) indicates the melting of the crystalline solid. The temperature at the peak maximum is taken as the melting point (Tm), and the area under the peak corresponds to the enthalpy of fusion (ΔHfus). researchgate.net

Polymorphic Transitions: Solid-solid phase transitions between different polymorphs would appear as either endothermic or exothermic events prior to melting.

Decomposition: Decomposition is often observed as a complex series of exothermic or endothermic events at temperatures above the melting point.

Combining DSC and TGA provides a comprehensive thermal profile of the compound. researchgate.net For example, DSC can detect a melting event, while TGA can confirm whether decomposition occurs simultaneously at that temperature.

Electron Microscopy Techniques

While X-ray diffraction techniques provide information on the internal crystal structure, electron microscopy techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the external morphology and surface features of the material.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of the sample. For this compound, SEM analysis of the crystalline powder would reveal important information about its morphology, such as crystal habit (e.g., needles, plates, prisms), particle size distribution, and degree of agglomeration.

Transmission Electron Microscopy (TEM): TEM offers much higher resolution than SEM and can provide information on the internal structure of materials. While less common for routine characterization of small organic molecules, it can be employed to study nanoscale features or crystallographic defects.

These microscopic techniques complement the data from diffraction and thermal analyses by providing a direct visual representation of the material's physical form.

Transmission Electron Microscopy (TEM) for Nanostructure

While SEM provides surface information, Transmission Electron Microscopy (TEM) offers a view into the internal or nanostructure of a material. For materials synthesized using this compound, TEM can reveal the arrangement of molecules on a nanoscale, identify crystalline domains, and visualize any porous networks. High-resolution TEM (HR-TEM) can even provide images of the crystal lattice, offering direct evidence of the material's atomic arrangement. This level of detail is critical for confirming the successful synthesis of nanostructured materials and understanding how the functional groups of the benzoic acid derivative influence the final architecture.

Energy Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Mapping

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is often coupled with electron microscopy to provide elemental analysis. When the electron beam of an SEM or TEM interacts with a sample of this compound or a material containing it, characteristic X-rays are emitted from the atoms present. The EDS detector analyzes the energy of these X-rays to identify the elements and their relative abundance. For this specific compound (C₈H₉NO₃), EDS analysis would be expected to show the presence of Carbon (C), Nitrogen (N), and Oxygen (O). Furthermore, EDS mapping can illustrate the spatial distribution of these elements across the sample's surface, confirming the homogeneity of the compound's distribution within a composite material.

| Element | Atomic Symbol | Expected Presence | Typical Application in Analysis |

| Carbon | C | Yes | Backbone of the benzoic acid and methyl group |

| Nitrogen | N | Yes | Constituent of the amino group |

| Oxygen | O | Yes | Part of the carboxyl and hydroxyl groups |

Electrochemical Characterization Methods (e.g., Cyclic Voltammetry)

Electrochemical methods like Cyclic Voltammetry (CV) are employed to study the redox properties of a compound. The this compound molecule contains an amino group, which is electrochemically active and can undergo oxidation. A cyclic voltammogram of this compound would reveal the potential at which this oxidation occurs. The presence of both electron-donating (amino and hydroxymethyl) and electron-withdrawing (carboxylic acid) groups on the benzene ring influences the electron density and, consequently, the oxidation potential. By analyzing the CV curve, researchers can determine the reversibility of the redox process and gain insights into the reaction kinetics. This information is particularly valuable when considering the use of this compound in the development of sensors, electrocatalysts, or redox-active polymers.

| Parameter | Information Gained | Relevance to this compound |

| Oxidation Potential (Epa) | Energy required to remove electrons | Indicates the ease of oxidation of the amino group. |

| Reduction Potential (Epc) | Energy required to add electrons | Characterizes the stability of the oxidized species. |

| Peak Current (Ipa, Ipc) | Magnitude of current at peak potential | Relates to the concentration of the species and the rate of the reaction. |

| Reversibility | Comparison of anodic and cathodic peaks | Determines if the redox process can be easily reversed. |

Chemical Reactivity and Mechanistic Studies of Functional Groups

Reaction Pathways Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a key site for nucleophilic acyl substitution reactions, enabling its conversion into various important derivatives such as esters, amides, and acyl chlorides.

Esterification: The most common reaction of the carboxylic acid group is esterification. This is typically achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and often requires removing the water formed to drive the equilibrium toward the product. libretexts.orgiajpr.com A mild and efficient alternative involves the use of methanol (B129727) in the presence of trimethylchlorosilane (TMSCl) at room temperature, which can produce the corresponding methyl ester hydrochloride in high yields. nih.gov

Amide Formation: Direct reaction of the carboxylic acid with an amine is generally inefficient because the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. youtube.comsphinxsai.com To facilitate amide bond formation, the carboxylic acid must first be "activated." This can be done by converting it into a more reactive derivative, such as an acyl chloride, or by using coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or titanium tetrachloride (TiCl4) can mediate the direct condensation of carboxylic acids and amines to form amides under controlled conditions. nih.govresearchgate.net

Conversion to Acyl Halides: The hydroxyl component of the carboxyl group can be substituted by a halide, typically chloride, to form a highly reactive acyl chloride. This transformation is readily accomplished by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). youtube.com The resulting acyl chloride is a valuable intermediate for the synthesis of esters and amides under milder conditions than direct methods.

| Reaction Type | Typical Reagents | Product | Notes |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol), H₂SO₄ (catalyst) | Ester | Reversible reaction; water removal increases yield. libretexts.org |

| Amide Formation | Amine, DCC or TiCl₄ | Amide | Requires an activating/coupling agent to overcome salt formation. nih.gov |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride | Creates a highly reactive intermediate for further synthesis. youtube.com |

Transformations of the Amino Group

The aromatic amino group (-NH₂) is a versatile functional group that can undergo diazotization, acylation, and condensation reactions to form a variety of important chemical structures.

Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). scirp.orgnih.gov The resulting diazonium salt is a highly valuable synthetic intermediate that can be subsequently converted into a wide range of functional groups (e.g., -OH, -Cl, -Br, -CN, -F) through Sandmeyer or related reactions. scirp.org

Acylation: The amino group readily reacts with acylating agents like acetic anhydride (B1165640) or acyl chlorides to form amides. chegg.com For instance, reaction with acetic anhydride yields the corresponding N-acetyl derivative, 3-(acetylamino)-5-(hydroxymethyl)benzoic acid. This reaction is often used as a method to protect the amino group from undesired side reactions, such as oxidation, during transformations on other parts of the molecule. chegg.comsielc.com

Schiff Base Formation: The amino group can condense with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is fundamental in biological systems; for example, the amino group of the related compound 3-amino-5-hydroxybenzoic acid forms a Schiff base with enzyme-bound pyridoxal (B1214274) phosphate (B84403) during the biosynthesis of certain antibiotics. ebi.ac.uk These Schiff bases are also important ligands in coordination chemistry. nih.gov

| Reaction Type | Typical Reagents | Product/Intermediate | Notes |

|---|---|---|---|

| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium Salt | Versatile intermediate for introducing various functional groups. scirp.org |

| Acylation | Acetic Anhydride | N-acetyl Amide | Commonly used for protecting the amino group. chegg.com |

| Schiff Base Formation | Aldehyde or Ketone | Imine | Important in both biological pathways and coordination chemistry. ebi.ac.uknih.gov |

Reactions of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) is a primary alcohol and can undergo characteristic reactions such as oxidation, esterification, and etherification.

Oxidation: The hydroxymethyl group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the strength of the oxidizing agent used. numberanalytics.com Mild reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane will typically stop at the aldehyde stage, yielding 3-amino-5-formylbenzoic acid. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will oxidize the primary alcohol all the way to a carboxylic acid, resulting in 3-amino-5-carboxybenzoic acid (5-aminoisophthalic acid).

Esterification and Etherification: As an alcohol, the hydroxymethyl group can react with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form esters. This reaction is distinct from the esterification of the molecule's own carboxylic acid moiety and requires different conditions. Furthermore, the hydroxyl proton can be removed with a suitable base to form an alkoxide, which can then act as a nucleophile in a Williamson ether synthesis by reacting with an alkyl halide to form an ether.

| Reaction Type | Typical Reagents | Product | Notes |

|---|---|---|---|

| Mild Oxidation | PCC, Dess-Martin Periodinane | Aldehyde | Stops oxidation at the aldehyde stage. numberanalytics.com |

| Strong Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid | Oxidizes the primary alcohol completely. numberanalytics.com |

| Esterification | Acyl Chloride or Anhydride | Ester | Forms an ester at the benzylic position. |

Interplay and Chemo-selectivity of Multiple Functional Groups

The presence of three distinct functional groups on the same aromatic ring presents a significant challenge and opportunity in terms of chemo-selectivity—the ability to react one functional group in the presence of others. youtube.com The outcome of a reaction is highly dependent on the reagents, conditions, and the inherent electronic properties of the molecule.

The amino group is a powerful electron-donating group that activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). Conversely, the carboxylic acid and hydroxymethyl groups are electron-withdrawing and deactivating, directing incoming electrophiles to the meta positions relative to themselves. This electronic interplay governs the regioselectivity of reactions on the aromatic ring. For example, in the related compound methyl 3-amino-5-hydroxybenzoate, electrophilic chlorination with N-chlorosuccinimide occurs selectively at the 2- and 6-positions, which are ortho to the activating amino group. publish.csiro.auresearchgate.net

Achieving selectivity often necessitates the use of protecting groups. iris-biotech.de For instance, to perform a reaction that is sensitive to the nucleophilic amino group (e.g., esterification of the hydroxymethyl group with an acyl chloride), the amine is often first protected, for example, by converting it to an N-acetyl amide using acetic anhydride. chegg.com Similarly, if the desired reaction involves the hydroxymethyl group, the carboxylic acid might first be converted to an ester to prevent its acidic proton from interfering with base-catalyzed reactions. The tert-Butoxycarbonyl (Boc) group is a common protecting group for amines that is stable under many conditions but can be removed with acid. The choice of protecting group strategy is crucial for complex, multi-step syntheses. scispace.comrochester.edu

Catalytic Applications of Derivatives and Coordination Complexes

While specific catalytic applications of 3-Amino-5-(hydroxymethyl)benzoic acid itself are not extensively documented, its structural motifs are found in ligands used for transition metal catalysis. Aminophenol and aminobenzoic acid derivatives are well-established as effective ligands in coordination chemistry. derpharmachemica.comnih.gov

The molecule can function as a multidentate ligand, coordinating to a metal center through the nitrogen of the amino group and the oxygen atoms of the deprotonated carboxylate and/or the hydroxymethyl group. Metal complexes incorporating aminophenol-based ligands have demonstrated catalytic activity in a range of reactions, including small molecule activation, alcohol oxidation, and C-C coupling reactions. derpharmachemica.comresearchgate.net

Furthermore, Schiff bases synthesized from the condensation of aminobenzoic acids with aldehydes are known to form stable complexes with various transition metals. ignited.in These complexes themselves can be catalytically active and are studied for their potential in various chemical transformations. ignited.in For example, 2-aminobenzoic acid has been evaluated as a transient directing group in copper-mediated reactions. acs.org The development of transition metal catalysts is heavily reliant on the design of supporting ligands that can modify the metal center's electronic and steric properties, and derivatives of this compound represent a promising scaffold for creating such ligands. nih.gov

Based on a comprehensive search of available scientific literature, there is no specific research published on the supramolecular chemistry and crystal engineering of the compound This compound that aligns with the detailed outline provided.

The functional groups present in this compound—a carboxylic acid, an amino group, and a hydroxymethyl group—suggest that it has the potential to be a versatile building block in supramolecular chemistry. These groups are excellent hydrogen bond donors and acceptors, which is a fundamental requirement for the design of the architectures and materials listed in the query.

However, without experimental data from crystallographic studies or other analytical methods for this specific molecule, any discussion on the following topics would be purely speculative and would not meet the required standards of scientific accuracy and detailed research findings:

Design of Hydrogen-Bonded Architectures

Co-crystal Formation and Analysis

Molecular Recognition Phenomena in Self-Assembled Systems

Engineering of Solid-State Materials via Non-Covalent Interactions

Solvate Inclusion and Guest-Host Interactions in Crystalline Networks

Therefore, it is not possible to generate a thorough and scientifically accurate article on "this compound" that strictly adheres to the requested outline. Research in these areas has been conducted on analogous molecules, such as other isomers of aminobenzoic acids or related derivatives, but not on this specific compound.

Integration into Metal Organic Frameworks Mofs and Coordination Polymers

3-Amino-5-(hydroxymethyl)benzoic Acid as a Ligand Precursor for MOFs/CPs

This compound serves as a multifunctional organic linker, capable of coordinating with metal ions or clusters to form extended one-, two-, or three-dimensional networks. The carboxylate group (-COOH) is the primary coordination site, readily binding to metal centers. The amino (-NH₂) and hydroxymethyl (-CH₂OH) groups provide secondary functionalities that can significantly influence the resulting framework's structure and properties.

The presence of multiple functional groups allows for diverse coordination modes and the potential to create frameworks with specific topologies and functionalities. For instance, the amino group can act as a Lewis base site, enhancing catalytic activity or providing a point for post-synthetic modification. Similarly, the hydroxymethyl group can participate in hydrogen bonding, influencing the framework's stability and guest-host interactions, or in some cases, act as an additional coordination site. researchgate.net The strategic placement of these groups on the aromatic ring allows for the rational design of MOFs with tailored pore environments. Analogous ligands, such as 3-amino-4-hydroxybenzoic acid, have been successfully used to create isostructural families of multifunctional MOFs, demonstrating properties like single-molecule magnet behavior and luminescence. rsc.org

Synthetic Methodologies for MOF/CP Assembly

The assembly of MOFs and CPs from this compound and metal salts is typically achieved through self-assembly processes under specific reaction conditions. The choice of synthetic methodology is crucial as it dictates the final product's crystallinity, phase purity, and morphology.

Hydrothermal and solvothermal syntheses are the most common and effective methods for producing crystalline MOFs. rsc.org These techniques involve heating the constituent components (metal salt and organic ligand) in a solvent within a sealed vessel, typically a Teflon-lined autoclave, at temperatures above the solvent's boiling point. rsc.orgnsf.gov This process generates high autogenous pressure, which facilitates the dissolution of reactants and the crystallization of the final framework structure.

The primary distinction between the two methods is the solvent used; hydrothermal synthesis uses water, while solvothermal synthesis employs organic solvents or a mixture of organic solvents and water. aip.orgmdpi.com Key parameters that can be controlled to influence the outcome of the synthesis include:

Temperature: Affects reaction kinetics and can lead to the formation of different structural isomers (polymorphs). rsc.org

Solvent: The polarity and coordination ability of the solvent can influence the coordination environment of the metal ions and the resulting framework topology.

pH: The acidity or basicity of the reaction mixture affects the deprotonation of the carboxylic acid group, which is essential for coordination.

Reactant Concentration: Molar ratios of metal to ligand can determine the final structure and dimensionality of the polymer.

| Parameter | Influence on Synthesis | Typical Range |

|---|---|---|

| Temperature | Controls reaction rate and crystalline phase formation. Can lead to different polymorphs. | 90 - 220 °C |

| Solvent | Affects solubility of precursors and can coordinate to metal centers, influencing the final structure. | Water, DMF, DEF, Methanol (B129727), Ethanol |

| pH / Modulators | Influences linker deprotonation and metal cluster formation, which can direct the network topology. | Acids (e.g., HCl) or bases (e.g., triethylamine) are often used as modulators. |

| Time | Affects crystal growth and size. | 12 hours - 72 hours |

To enhance properties such as electrical conductivity, MOFs can be used as hosts or templates for the in-situ formation of conductive polymers, creating MOF-polymer composites. mdpi.comresearchgate.net Chemical oxidation polymerization is a primary method to achieve this. The process typically involves two steps:

Monomer Infiltration: The porous MOF, synthesized from a ligand like this compound, is first soaked in a solution containing a monomer, such as pyrrole (B145914) or aniline (B41778). mdpi.com The monomer molecules diffuse into the pores and channels of the framework.

In-situ Polymerization: A chemical oxidizing agent (e.g., ammonium (B1175870) peroxydisulfate, ferric chloride, or iodine vapor) is introduced. mdpi.comresearchgate.netresearchgate.net The oxidant initiates the polymerization of the monomer molecules directly within the MOF's confined space.

This method transforms the typically insulating MOF into a composite material with significantly enhanced electrical conductivity. mdpi.com The resulting polymer can be coated on the MOF's external surface or exist as intertwined chains within the pores, depending on the synthesis conditions. researchgate.netresearchgate.net The amino group of the this compound ligand could potentially influence the polymerization of monomers like aniline, as the oxidation mechanism of aniline is sensitive to the local chemical environment and pH. mdpi.comresearchgate.net

Structural Diversity and Topology of Resultant Architectures

The combination of this compound with various metal ions under different synthetic conditions can lead to a wide array of MOF and CP structures with diverse dimensionalities and topologies. The final architecture is dictated by the interplay of several factors, including the coordination geometry of the metal ion, the flexibility and coordination modes of the ligand, and the influence of templates or solvent molecules.

The ligand's three functional groups can engage in various coordination modes. The carboxylate group can be monodentate, or it can bridge two or more metal centers in a bidentate (chelating or bridging) or more complex fashion. The amino and hydroxymethyl groups can also coordinate to metal centers or, more commonly, direct the supramolecular structure through hydrogen bonding. This versatility can result in:

1D Chains: Metal ions linked into infinite chains. rsc.org

2D Layers: Chains linked together to form sheets.

3D Frameworks: Layers connected to form robust, often porous, three-dimensional structures. mdpi.com

The specific arrangement of metal nodes and organic linkers defines the network's topology . Different topologies can arise even with the same ligand by altering synthesis conditions like temperature or by using modulating agents that influence the formation of the secondary building units (SBUs). nih.gov For example, using different modulators with the same linker and metal precursor can result in frameworks with entirely different net topologies, such as csq vs. scu nets. researchgate.net The analysis of these complex networks is often described using TOPOS Pro software, which assigns specific topological symbols (e.g., sql, hcb, reo) to the frameworks based on their connectivity. nih.govnih.gov

Functionalization and Tuning of MOF/CP Properties

A key advantage of using this compound as a ligand is that it builds functionality directly into the framework, obviating the need for some post-synthetic modification steps. The properties of the resulting MOFs can be finely tuned through the inherent characteristics of these functional groups. rsc.org

Amino Group (-NH₂): The basic amino group can serve as a catalytic site for various organic reactions, such as Knoevenagel condensations. It also enhances the framework's affinity for acidic gas molecules like CO₂ and provides a reactive site for post-synthetic modification, where new functional groups can be grafted onto the framework to introduce new properties. researchgate.net

Hydroxymethyl Group (-CH₂OH): The hydroxyl component can form strong hydrogen bonds, which can help stabilize the framework and create specific binding pockets for guest molecules. researchgate.net It can also serve as a hydrophilic site within the pores, influencing the adsorption of polar molecules. In some cases, it may participate in coordination with the metal center.

Bifunctional Tuning: The presence of both electron-donating (amino, hydroxymethyl) and electron-withdrawing (carboxyl) groups on the same linker can influence the electronic properties of the framework. This can be exploited to tune the material's optical properties, such as luminescence, where the ligand acts as an "antenna" to absorb light and transfer energy to emissive metal centers (e.g., lanthanides).

The modular nature of MOFs allows for properties to be tuned by changing the metal ion or by creating mixed-ligand systems, further expanding the functional landscape of materials derived from this compound. mdpi.comrsc.org

Advanced Applications of MOFs/CPs Derived from the Compound

The inherent functionalities of MOFs and CPs constructed from this compound make them promising candidates for a range of advanced applications.

Heterogeneous Catalysis: The amino groups can function as basic active sites, enabling the MOF to catalyze organic reactions with high efficiency and selectivity. The porous structure allows for size-selective catalysis, where only reactants that fit within the pores can access the active sites.

Gas Storage and Separation: The pore size and chemical environment of the MOF can be tailored for the selective adsorption of specific gases. The amino and hydroxyl groups can create preferential binding sites for molecules like CO₂, enhancing both uptake capacity and selectivity over other gases like N₂.

Luminescent Sensing: MOFs incorporating this ligand, especially when combined with luminescent metal ions like lanthanides (Eu³⁺, Tb³⁺) or d¹⁰ metals (Zn²⁺, Cd²⁺), can exhibit strong photoluminescence. aip.org The luminescence intensity may be quenched or enhanced upon interaction with specific analytes, making these materials suitable for chemical sensing applications.

Drug Delivery: The biocompatibility of amino acid-derived linkers makes these MOFs potential candidates for biomedical applications. The porous framework can be loaded with drug molecules, which are then released in a controlled manner under specific physiological conditions.

Conductive Materials: By forming composites with conductive polymers via chemical oxidation polymerization, these materials could be used in electronic applications, such as in supercapacitors or chemiresistive sensors. researchgate.net

| Application | Key Functional Group(s) | Underlying Principle | Reference Example |

|---|---|---|---|

| Heterogeneous Catalysis | -NH₂ | Amino group acts as a basic catalytic site for reactions like Knoevenagel condensation. | |

| Gas Separation (e.g., CO₂/N₂) | -NH₂, -CH₂OH | Functional groups create specific binding sites that increase affinity and selectivity for CO₂. | |

| Luminescent Sensing | Aromatic Ring, -NH₂, -CH₂OH | Ligand absorbs energy and transfers it to a metal center. Analyte interaction modulates the emission. | aip.org |

| Conductive Composites | Porous Framework | MOF acts as a host for the in-situ polymerization of a conductive polymer. | mdpi.comresearchgate.net |

Despite a comprehensive search of scientific literature, no research articles or data could be found detailing the integration of This compound into Metal-Organic Frameworks (MOFs) or coordination polymers for the specific applications of gas adsorption and separation, or for electrocatalytic properties including the hydrogen evolution reaction.

Extensive searches were conducted to locate studies on the synthesis, characterization, and application of MOFs and coordination polymers utilizing this particular chemical compound as an organic linker. However, the search yielded no relevant results. The scientific literature, to date, does not appear to contain reports on the successful synthesis or investigation of such materials for the specified purposes.

General information on Metal-Organic Frameworks and coordination polymers, including their synthesis with other functionalized organic ligands and their diverse applications in gas storage, separation, and catalysis, is widely available. For instance, studies on MOFs derived from structurally similar ligands such as 3-amino-4-hydroxybenzoic acid and 5-aminoisophthalic acid have been published. These studies demonstrate the broad interest in functionalized benzoic acids for the construction of porous and catalytically active materials.

However, the specific compound of interest, this compound, has not been featured in the literature in the context of the requested applications. This suggests that the use of this particular ligand for the development of MOFs for gas adsorption or electrocatalysis may represent a novel and unexplored area of research.

Consequently, it is not possible to provide an article with detailed research findings, data tables, and specific subsections on gas adsorption/separation studies or electrocatalytic properties for MOFs based on this compound, as no such information is currently available in the public domain.

Applications in Advanced Materials Science

Development of Polymer Composites and Hybrid Materials

3-Amino-5-(hydroxymethyl)benzoic acid can serve as a critical component in the formulation of polymer composites and hybrid materials, where the goal is to combine the properties of different materials to achieve superior performance. The functional groups on the molecule allow for strong interfacial interactions between organic polymer matrices and inorganic fillers.

The carboxylic acid and hydroxyl groups can form covalent or hydrogen bonds with the surface of inorganic fillers like silica (B1680970), titania, or other metal oxides. This enhances the dispersion of the filler within the polymer matrix and improves stress transfer between the two phases, leading to enhanced mechanical properties such as tensile strength and modulus. For instance, studies on similar amino benzoic acids have demonstrated their utility in modifying silica surfaces. nih.gov The amino group can also be utilized to interact with specific polymer matrices, further strengthening the interface.

In hybrid materials, this compound can act as a molecular linker between organic and inorganic components at the nanoscale. Through sol-gel processes, the hydroxyl and carboxylic acid functionalities can co-condense with metal alkoxides, incorporating the organic moiety directly into the inorganic network. This results in materials with improved thermal stability, mechanical integrity, and tailored optical or electronic properties. While direct studies on this compound in this context are not widely reported, the principles of using functionalized aromatic molecules in hybrid materials are well-established.

Role in the Synthesis of New Polymeric Materials

The trifunctional nature of this compound makes it a versatile monomer for the synthesis of novel polymers through polycondensation reactions. The presence of both an amino and a carboxylic acid group allows it to act as an AB-type monomer for the synthesis of aromatic polyamides. The resulting polymers would be characterized by a regular arrangement of the hydroxymethyl side group, which could influence their solubility, processability, and final properties. The hydrogen bonding potential of the amide linkages and the hydroxymethyl groups could lead to polymers with high thermal stability and mechanical strength.

Simultaneously, the hydroxyl and carboxylic acid groups enable its use as an AB-type monomer for the synthesis of aromatic polyesters. These polyesters would also feature the pendant hydroxymethyl group, offering sites for further modification or influencing intermolecular interactions.

Furthermore, the combination of all three functional groups opens the door to the creation of more complex polymer architectures, such as poly(ester-amide)s. mdpi.comupc.edu By controlling the reaction conditions, it is possible to selectively react certain functional groups while leaving others available for subsequent polymerization or cross-linking. This could lead to the development of hyperbranched polymers or cross-linked networks with unique properties. For example, the hydroxymethyl group could be used for post-polymerization modifications, such as grafting other polymer chains or introducing specific functionalities. The principles of polycondensation of monomers with multiple functional groups suggest that this compound could be a valuable building block for high-performance polymers. youtube.com

Surface Functionalization of Inorganic Substrates

The functional groups of this compound make it an effective agent for the surface functionalization of various inorganic substrates, including nanoparticles and flat surfaces. The carboxylic acid group can strongly bind to the surface of metal oxides like titanium dioxide (TiO₂) and silica (SiO₂), forming stable carboxylate linkages. nih.govresearchgate.net This allows for the creation of a functional organic layer on the inorganic surface.

This surface modification can be used to alter the surface properties of the substrate in a controlled manner. For example, the presence of the amino and hydroxymethyl groups can change the surface from hydrophobic to hydrophilic, improving its dispersibility in polar solvents or polymer matrices. The amino group can also serve as an anchor point for the covalent attachment of other molecules, such as biomolecules or catalysts.

In the context of nanoparticles, such functionalization is crucial for preventing agglomeration and ensuring their compatibility with a surrounding matrix in composite materials. For instance, iron oxide nanoparticles functionalized with aminobenzoic acid derivatives have been explored for various applications. While specific studies on this compound are limited, the well-documented ability of amino and carboxylic acid groups to bind to inorganic surfaces provides a strong basis for its potential in this area. nih.govmdpi.com

Development of Coatings and Thin Films